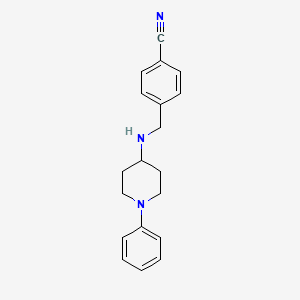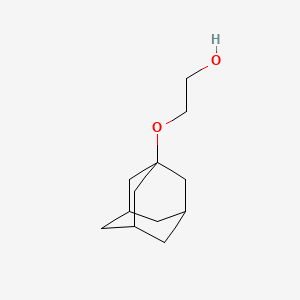
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone acts as a competitive antagonist of the ionotropic glutamate receptor. The compound binds to the receptor at the same site as glutamate, preventing the binding of glutamate and thus blocking the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the release of glutamate from presynaptic terminals, resulting in a decrease in excitatory synaptic transmission. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, further reducing synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the ionotropic glutamate receptor, making it a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one limitation is that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One direction is to further study the role of glutamate receptors in various neurological disorders using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a tool. Another direction is to develop new compounds that are more selective and have longer half-lives than 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone could be used in combination with other compounds to study the interactions between different neurotransmitter systems.
Métodos De Síntesis
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylsulfanylacetaldehyde with 3,4-dihydroquinoline in the presence of a strong base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. The compound has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in synaptic transmission and plasticity. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBPJYGSRNVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)

![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)